
EN300-26581107
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine derivatives, such as 4-Morpholin-4-yl-phenyl-methanol , are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . They are often used in the synthesis of various pharmaceuticals and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of (4-Morpholin-4-yl-phenyl)methanol was determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can be complex and varied. For instance, the metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide was investigated using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For instance, the properties of (4-Morpholin-4-yl-phenyl)methanol were determined using its molecular formula CHNO, average mass 193.242 Da, and Monoisotopic mass 193.110275 Da .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto se ha utilizado en el campo de la síntesis orgánica. Por ejemplo, ha participado en la “edición esquelética” de moléculas orgánicas mediante la eliminación de átomos de nitrógeno .
Recolección de energía
Aunque no está directamente relacionado con el compuesto, estructuras similares se han utilizado en el campo de la recolección de energía. Por ejemplo, los materiales PiezoGel, que son estructuralmente similares a los hidrogeles, se han utilizado para la recolección de energía .
Detección de contaminantes ambientales
Las nanoenzimas, que podrían sintetizarse potencialmente a partir de compuestos similares, pueden utilizarse para detectar iones, moléculas y compuestos orgánicos de forma cualitativa y cuantitativa .
Potencial candidato a fármaco
Una molécula con una estructura similar se ha investigado como un posible nuevo fármaco para combatir el virus COVID-19 .
Propiedades optoelectrónicas
Otra molécula con una estructura similar se ha estudiado por sus propiedades optoelectrónicas .
Síntesis de nuevos heterociclos de fósforo
El compuesto se ha utilizado en la síntesis de nuevos heterociclos de fósforo como 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine y 1,2-azaphosphole con un anillo de cromona .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)19-17(21)15(12-18)11-14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAUFOTYJOOVHI-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

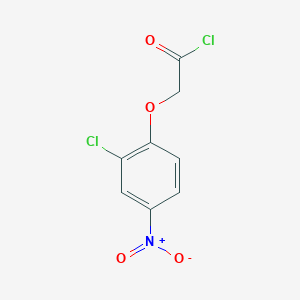
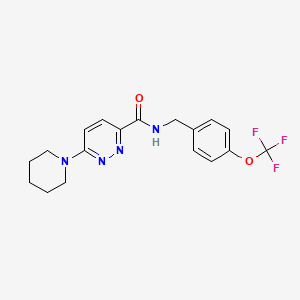
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
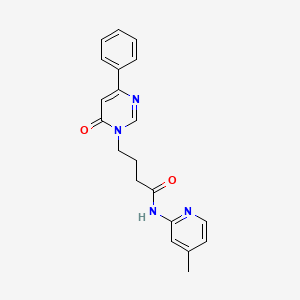
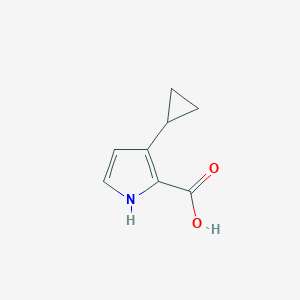
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
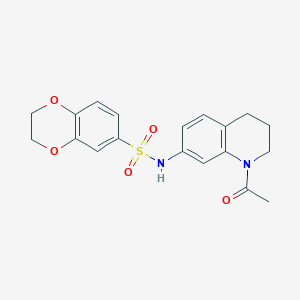
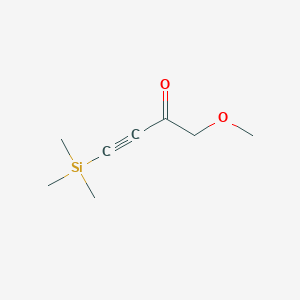
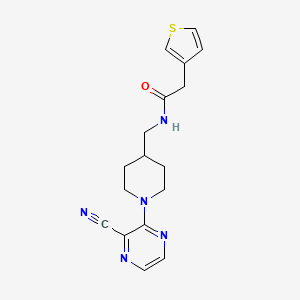
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)
